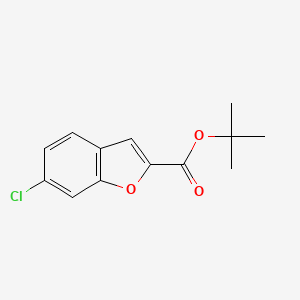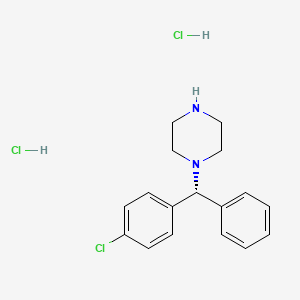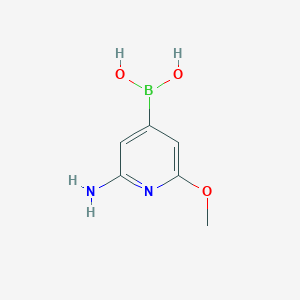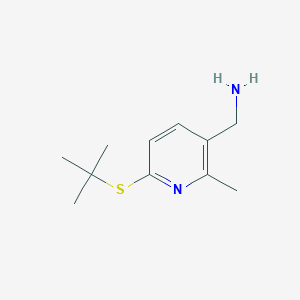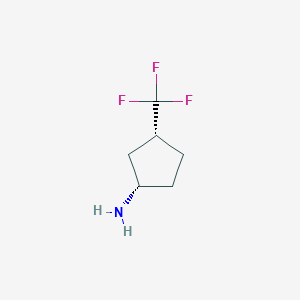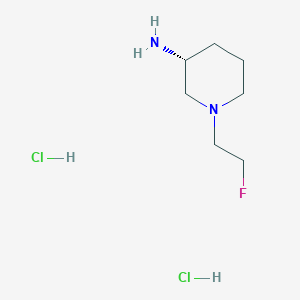
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the fluoroethyl group in this compound may impart unique properties, making it of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-fluoroethyl)piperidin-3-amine typically involves the introduction of the fluoroethyl group to a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a fluoroethyl halide under basic conditions. The reaction may be carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The dihydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the fluoroethyl group or the piperidine ring, leading to different reduced products.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives of the piperidine ring or the fluoroethyl group.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Use in the production of specialty chemicals or as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluoroethyl group could enhance binding affinity or selectivity for certain targets, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2-chloroethyl)piperidin-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(3R)-1-(2-bromoethyl)piperidin-3-amine: Contains a bromoethyl group.
(3R)-1-(2-hydroxyethyl)piperidin-3-amine: Contains a hydroxyethyl group.
Uniqueness
The presence of the fluoroethyl group in (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride may impart unique properties such as increased metabolic stability, enhanced binding affinity, or altered pharmacokinetics compared to its chloroethyl, bromoethyl, or hydroxyethyl analogs.
Properties
Molecular Formula |
C7H17Cl2FN2 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-3-5-10-4-1-2-7(9)6-10;;/h7H,1-6,9H2;2*1H/t7-;;/m1../s1 |
InChI Key |
SATCBCKSMHVJTE-XCUBXKJBSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CCF)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)CCF)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)
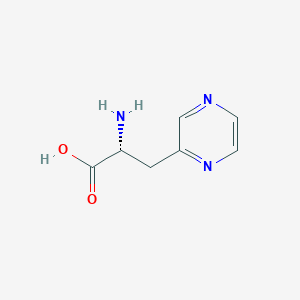
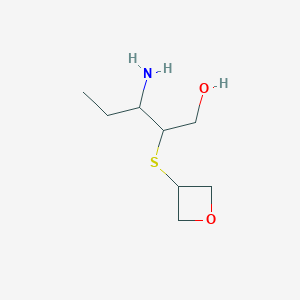
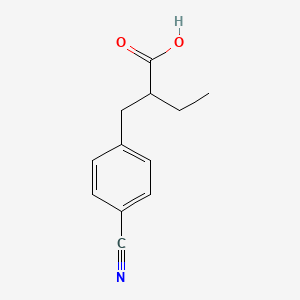
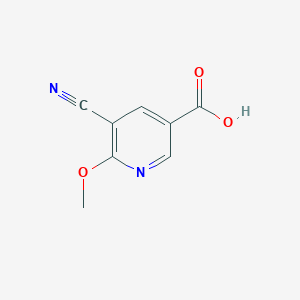

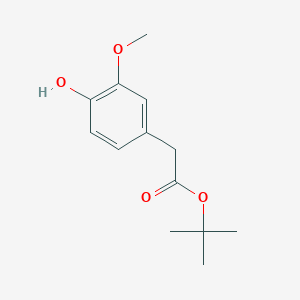
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
